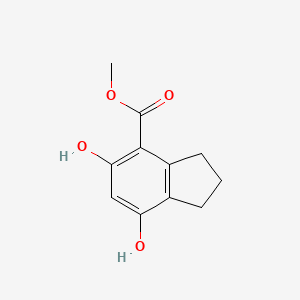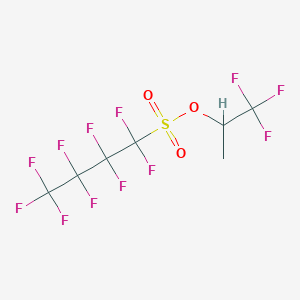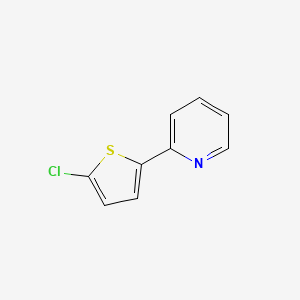
3-Ethynyl-1H-Indol
Übersicht
Beschreibung
3-Ethynylindole is a heterocyclic compound with the molecular formula C10H7N It is a derivative of indole, characterized by the presence of an ethynyl group at the third position of the indole ring
Wissenschaftliche Forschungsanwendungen
3-Ethynylindole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Derivatives of 3-Ethynylindole are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
3-Ethynyl-1H-indole, like other indole derivatives, is known to interact with a variety of targets in the cell . These targets often play crucial roles in cell biology, contributing to the compound’s biological activity.
Biochemical Pathways
3-Ethynyl-1H-indole, as an indole derivative, is likely to affect several biochemical pathways. Indole derivatives have been found to exhibit a range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities . These activities suggest that 3-Ethynyl-1H-indole could influence a variety of biochemical pathways and their downstream effects.
Result of Action
The result of 3-Ethynyl-1H-indole’s action would depend on its specific targets and mode of action. Given the broad range of activities exhibited by indole derivatives, the molecular and cellular effects of 3-Ethynyl-1H-indole could be diverse .
Biochemische Analyse
Biochemical Properties
3-Ethynyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-Ethynyl-1H-indole, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary depending on the specific structure of the indole derivative and the target biomolecule.
Cellular Effects
3-Ethynyl-1H-indole has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cytotoxicity in cancer cells, inhibit viral replication, and modulate immune responses . These effects are mediated through interactions with cellular receptors, enzymes, and other signaling molecules, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 3-Ethynyl-1H-indole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby preventing the spread of viral infections . Additionally, 3-Ethynyl-1H-indole can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethynyl-1H-indole can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit sustained biological activity over extended periods, although the specific temporal effects can vary depending on the experimental conditions and the specific indole derivative being studied . Long-term exposure to 3-Ethynyl-1H-indole may lead to changes in cellular behavior, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Ethynyl-1H-indole can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity, without causing significant toxicity . At higher doses, 3-Ethynyl-1H-indole may induce toxic or adverse effects, such as cytotoxicity or organ damage. The threshold for these effects can vary depending on the specific animal model and the experimental conditions.
Metabolic Pathways
3-Ethynyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. Indole derivatives can undergo metabolic transformations, such as hydroxylation or conjugation, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall biological activity and toxicity of 3-Ethynyl-1H-indole, as well as its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of 3-Ethynyl-1H-indole within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. Indole derivatives can be transported across cell membranes by specific transporters, such as organic anion transporters or ATP-binding cassette transporters . These interactions can influence the localization and accumulation of 3-Ethynyl-1H-indole within specific tissues or cellular compartments, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of 3-Ethynyl-1H-indole can influence its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Ethynyl-1H-indole may be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylindole typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 3-iodo-1H-indole with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.
Industrial Production Methods: While specific industrial production methods for 3-Ethynylindole are not extensively documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.
Types of Reactions:
Oxidation: 3-Ethynylindole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of 3-Ethynylindole can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The ethynyl group in 3-Ethynylindole can participate in substitution reactions, particularly electrophilic substitution, due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1H-indole: Similar in structure but with a methyl group instead of an ethynyl group.
3-Bromo-1H-indole: Contains a bromine atom at the third position.
3-Nitro-1H-indole: Features a nitro group at the third position.
Uniqueness: 3-Ethynylindole is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing novel biologically active compounds.
Eigenschaften
IUPAC Name |
3-ethynyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJFTIBNCODKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492555 | |
| Record name | 3-Ethynyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62365-78-0 | |
| Record name | 3-Ethynyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)


![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)





